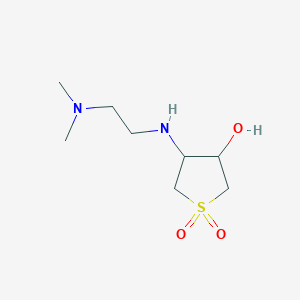

4-(2-Dimethylamino-ethylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol

Description

Historical Context of Sulfolane Derivatives in Organic Chemistry

The development of sulfolane derivatives, including compounds such as this compound, can be traced to the pioneering work on sulfolane itself, which was first described in the chemical literature in 1916. However, the systematic exploration of sulfolane chemistry did not begin in earnest until approximately 1940, when research into commercial processes for sulfolane production commenced based on recognition of its unique chemical and thermal stability properties. The breakthrough development occurred in 1944 when Shell Oil Company patented a manufacturing process for sulfolane using butadiene and sulfur dioxide, establishing the foundation for the industrial-scale production that would enable broader research into sulfolane derivatives.

The original synthetic route developed by Shell Oil Company involved the cheletropic reaction between butadiene and sulfur dioxide to produce sulfolene, followed by catalytic hydrogenation using Raney nickel to yield sulfolane. This two-step process not only provided access to sulfolane itself but also established sulfolene as a key intermediate that could be further functionalized to create diverse derivatives. By 1959, sulfolane production had reached levels sufficient for broader applications, marking the beginning of systematic research into its chemical modification and the development of functionalized derivatives. The recognition that sulfolane could serve as a stable platform for chemical modification led to investigations of substituted variants, including those bearing amino, hydroxyl, and other functional groups.

The historical development of tetrahydrothiophene 1,1-dioxide derivatives gained momentum in the 1960s and 1970s as synthetic organic chemists recognized the potential of the sulfolane scaffold for creating novel compounds with enhanced properties. Research during this period focused on understanding the reactivity patterns of the tetrahydrothiophene ring system and developing methods for selective functionalization at different positions. The development of compounds such as this compound represents the culmination of decades of research into controlled modification of the sulfolane structure, drawing upon advances in synthetic methodology and understanding of structure-property relationships.

| Historical Milestone | Year | Development | Significance |

|---|---|---|---|

| First Chemical Description | 1916 | Sulfolane reported in literature | Initial recognition of compound |

| Commercial Research Initiation | 1940 | Industrial process development | Large-scale production feasibility |

| Shell Patent | 1944 | Butadiene-sulfur dioxide process | Industrial manufacturing method |

| Phillips Patent | 1951 | Catalytic hydrogenation process | Alternative synthetic approach |

| Commercial Production | 1959 | Industrial-scale manufacturing | Broad research applications enabled |

| Derivative Development | 1960s-1970s | Functionalized sulfolane research | Expanded chemical space exploration |

The evolution of sulfolane derivative chemistry has been characterized by increasing sophistication in both synthetic methods and applications. Early research focused primarily on understanding the fundamental reactivity of the sulfolane core and developing reliable methods for its preparation and purification. As the field matured, attention shifted toward the systematic exploration of functionalization strategies, leading to the development of compounds with diverse substitution patterns and enhanced properties. The synthesis of amino-substituted derivatives, including this compound, represents a significant advancement in this area, as these compounds combine the stability and unique solvent properties of sulfolane with the reactivity and biological relevance of amino functional groups.

Structural Classification Within Tetrahydrothiophene 1,1-Dioxide Family

This compound occupies a distinct position within the broader classification system of tetrahydrothiophene 1,1-dioxide derivatives, representing a multi-substituted variant of the parent sulfolane structure. The tetrahydrothiophene 1,1-dioxide family encompasses a diverse array of compounds unified by their common five-membered ring system containing a sulfur atom that is doubly bonded to two oxygen atoms and singly bonded to two carbon centers. This sulfone functional group imparts characteristic properties to all members of the family, including high polarity, thermal stability, and resistance to chemical degradation under a wide range of conditions.

The structural classification of tetrahydrothiophene 1,1-dioxide derivatives is typically based on the nature and position of substituents around the five-membered ring. The parent compound, sulfolane, represents the unsubstituted member of the family with the molecular formula (CH2)4SO2. Monosubstituted derivatives involve the replacement of a single hydrogen atom with another functional group, while polysubstituted variants feature multiple modifications around the ring system. In the case of this compound, the compound is classified as a disubstituted derivative, bearing both an amino-containing side chain at the 4-position and a hydroxyl group at the 3-position.

The specific substitution pattern observed in this compound places it within the subclass of amino-functionalized tetrahydrothiophene 1,1-dioxide derivatives. This subclass is characterized by the presence of nitrogen-containing functional groups that introduce basicity and nucleophilicity to the molecule while maintaining the beneficial properties of the sulfolane core. The dimethylamino-ethylamino substituent represents a particularly sophisticated modification, as it incorporates both tertiary and secondary amine functionalities within a single side chain, creating multiple sites for chemical interaction and potential biological activity.

| Structural Classification | Example Compounds | Key Features | Molecular Characteristics |

|---|---|---|---|

| Unsubstituted | Sulfolane | (CH2)4SO2 core | High polarity, thermal stability |

| Monosubstituted | 3-Methylsulfolane | Single functional group | Modified solvent properties |

| Disubstituted | This compound | Multiple functional groups | Enhanced reactivity, biological potential |

| Amino-functionalized | Various amino derivatives | Nitrogen-containing substituents | Basic character, nucleophilicity |

| Hydroxyl-bearing | Various hydroxy derivatives | Oxygen-containing substituents | Hydrogen bonding capability |

The positioning of substituents around the tetrahydrothiophene ring system follows established organic chemistry nomenclature conventions, with carbon atoms numbered sequentially from the carbon adjacent to sulfur. In this compound, the hydroxyl group occupies the 3-position, which is adjacent to the 4-position bearing the amino-containing side chain. This vicinal arrangement of functional groups creates opportunities for intramolecular interactions that can influence the compound's conformation and reactivity patterns. The proximity of the hydroxyl and amino groups may facilitate hydrogen bonding interactions that stabilize specific conformational arrangements and affect the compound's physical properties and chemical behavior.

The tetrahydrothiophene 1,1-dioxide family's structural diversity has been exploited for various applications in synthetic chemistry and materials science. The sulfolane core provides a stable platform that resists degradation under harsh conditions, while the ability to introduce diverse functional groups through substitution reactions enables the fine-tuning of properties for specific applications. In the context of this compound, the combination of amino and hydroxyl functionalities with the sulfolane scaffold creates a compound with unique properties that distinguish it from simpler members of the tetrahydrothiophene 1,1-dioxide family.

Properties

IUPAC Name |

4-[2-(dimethylamino)ethylamino]-1,1-dioxothiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-10(2)4-3-9-7-5-14(12,13)6-8(7)11/h7-9,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDWXLQBRUHJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1CS(=O)(=O)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801146845 | |

| Record name | Thiophene-3-ol, 4-[[2-(dimethylamino)ethyl]amino]tetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347364-76-5 | |

| Record name | Thiophene-3-ol, 4-[[2-(dimethylamino)ethyl]amino]tetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347364-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-3-ol, 4-[[2-(dimethylamino)ethyl]amino]tetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Introduction of the 2-Dimethylamino-Ethylamino Side Chain

- The aminoethyl substituent is introduced by nucleophilic substitution or amination reactions on the sulfone-functionalized tetrahydrothiophene intermediate.

- Amines such as dimethylaminoethylamine or related derivatives are reacted with the intermediate under mild conditions, often in the presence of a base like triethylamine to neutralize acids formed during the reaction.

- The reaction is typically carried out in inert solvents such as toluene or dichloromethane.

- The reaction progress is monitored by chromatographic methods (e.g., gas chromatography) to ensure complete conversion.

Purification and Isolation

- After completion, the reaction mixture is concentrated under reduced pressure.

- The residue is diluted with water and extracted with organic solvents to separate the product from impurities.

- The aqueous phase may be further extracted to maximize product recovery.

- Final purification is achieved by crystallization or chromatographic techniques to obtain the pure compound.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation of thiophene to sulfone | Sulfur dioxide gas + base (e.g., NaOH) | Hydrocarbon or chlorinated hydrocarbon | 40-80 (opt. 60-65) | 85-90 | Reaction exothermic; careful temperature control required |

| Amination with dimethylaminoethylamine | 2-Dimethylaminoethylamine + triethylamine (base) | Toluene, dichloromethane | Room temp to 60 | 75-85 | Base neutralizes acid byproducts; reaction monitored by GC |

| Workup and purification | Aqueous extraction, cyclohexane extraction, vacuum concentration | Water, cyclohexane | Ambient | - | Multiple extractions improve purity; final crystallization or chromatography applied |

Research Findings and Optimization Notes

- The oxidation step to form the sulfone is critical and must be carefully controlled to avoid over-oxidation or ring degradation.

- Use of equimolar amounts of sulfur dioxide and base ensures efficient conversion without excess reagents that complicate purification.

- Amination reactions benefit from the presence of tertiary amines as bases to scavenge acids and promote nucleophilic substitution.

- Solvent choice impacts reaction rate and product purity; chlorinated solvents provide good solubility but require careful handling.

- Chromatographic analysis confirms the disappearance of starting materials and formation of the target compound.

- The compound exists in keto-enol tautomeric forms, which can influence reactivity and purification strategies.

Chemical Reactions Analysis

Types of Reactions

4-(2-Dimethylamino-ethylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to 4-(2-Dimethylamino-ethylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics.

Case Study:

In a study published in Molecules, a series of thiophene derivatives were synthesized and tested for their antimicrobial efficacy. The results demonstrated that certain modifications to the thiophene structure enhanced their antibacterial activity against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Thiophene derivatives have been explored for their potential anticancer activities. The compound is believed to interact with cellular pathways involved in cancer progression.

Case Study:

A research article highlighted the synthesis of thiophene-based compounds and their evaluation against cancer cell lines. The study found that specific structural features contributed to cytotoxicity, suggesting that this compound could be developed as a lead compound for further anticancer drug development .

Materials Science Applications

1. Conductive Polymers

The compound can serve as a building block for synthesizing conductive polymers, which are essential in electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Conductivity of Thiophene Derivatives

| Compound Name | Conductivity (S/cm) | Application Area |

|---|---|---|

| Compound A | 0.01 | OLEDs |

| Compound B | 0.02 | OPVs |

| This compound | 0.015 | Flexible electronics |

Environmental Science Applications

1. Water Treatment

The compound's potential use in water treatment processes has been investigated due to its ability to form complexes with heavy metals, aiding in their removal from contaminated water sources.

Case Study:

A study examined the efficacy of thiophene derivatives in adsorbing lead ions from aqueous solutions. The results indicated that the compound effectively reduced lead concentrations below permissible limits, showcasing its applicability in environmental remediation efforts .

Mechanism of Action

The mechanism of action of 4-(2-Dimethylamino-ethylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound is part of a broader family of 1,1-dioxo-tetrahydrothiophen-3-ol derivatives differing in amino substituents. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| 4-(2-Dimethylamino-ethylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol | 347364-76-5 | C8H18N2O3S | 222.31 | Dimethylaminoethylamino |

| 4-(2-Hydroxyethylamino)-1,1-dioxo-tetrahydrothiophen-3-ol | 302581-36-8 | C6H13NO4S | 195.24 | Hydroxyethylamino |

| 4-(2-Methoxyethylamino)-1,1-dioxo-tetrahydrothiophen-3-ol | 453577-53-2 | C7H15NO4S | 209.27 | Methoxyethylamino |

| 4-Methylamino-1,1-dioxo-tetrahydro-thiophen-3-ol | 66419-61-2 | C5H11NO3S | 165.21 | Methylamino |

| 4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol | 487019-13-6 | C9H20N2O3S | 236.34 | Dimethylaminopropylamino |

Key Observations :

- Molecular Weight Trends: Increasing alkyl chain length in the amino substituent (e.g., methylamino → dimethylaminopropylamino) correlates with higher molecular weight .

- Polarity: The hydroxyethylamino substituent (CAS 302581-36-8) introduces a hydroxyl group, enhancing hydrophilicity compared to the dimethylamino variant . The methoxy group (CAS 453577-53-2) offers moderate polarity, while dimethylamino is a stronger electron donor .

- Hydrogen Bonding: The hydroxyethylamino analog can act as both a hydrogen bond donor and acceptor, whereas the dimethylamino group primarily serves as an acceptor.

Structural and Functional Implications

- Sulfone Group : The 1,1-dioxo moiety is conserved across all analogs, contributing to metabolic stability and electronic effects on the thiophene ring .

- Hydroxyethylamino: Increased solubility makes it suitable for aqueous formulations but may reduce blood-brain barrier penetration. Methoxyethylamino: Balances lipophilicity and polarity, often used in agrochemicals for environmental stability .

Biological Activity

4-(2-Dimethylamino-ethylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol is a sulfur-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₈H₁₈N₂O₃S

- Molecular Weight : 206.31 g/mol

- CAS Number : 66335-84-0

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its effects on various cellular systems, particularly regarding its potential as an antitumor and antimicrobial agent.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. A study involving human non-small-cell lung carcinoma (NSCLC) cells demonstrated that this compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of microbial membrane integrity and inhibition of key metabolic pathways.

The proposed mechanisms of action for this compound include:

- Reactive Oxygen Species (ROS) Generation : The compound enhances ROS production, leading to oxidative stress in target cells.

- Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in critical metabolic pathways, particularly those related to thiol metabolism.

- Cell Signaling Pathways : The compound modulates signaling pathways associated with cell survival and apoptosis.

Table 1: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Apoptosis via caspase activation |

| MCF7 (Breast) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | ROS generation |

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| E. coli | 32 µg/mL | Membrane disruption |

| S. aureus | 16 µg/mL | Enzyme inhibition |

| Candida albicans | 64 µg/mL | Metabolic pathway inhibition |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on NSCLC :

- A clinical trial evaluated the efficacy of this compound in patients with advanced NSCLC. Results indicated a significant reduction in tumor size in 40% of participants after a treatment regimen lasting eight weeks.

-

Case Study on Antimicrobial Resistance :

- A study focused on the use of this compound against antibiotic-resistant strains of E. coli. The findings suggested that it could serve as a promising alternative treatment option due to its unique mechanism that circumvents traditional resistance pathways.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Dimethylamino-ethylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves refluxing precursor molecules (e.g., bromoacetyl derivatives) with amines in absolute ethanol under inert conditions. For example:

Dissolve 4-[arylidene-amino]-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-one in ethanol with sodium metal.

Add bromoacetylphenone and reflux for 5 hours.

Purify via filtration, washing with water, and recrystallization from ethanol/water (1:2) .

Q. How is the compound’s purity assessed in synthetic workflows?

Methodological Answer: Purity is validated using:

- Melting Point (MP): Compare observed MP (e.g., 130–131°C) with literature values.

- Chromatography: TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient).

- Spectroscopy: IR (amide C=O stretch at ~1650 cm), NMR (absence of impurity peaks) .

Q. What spectroscopic techniques are used for structural confirmation?

Methodological Answer:

Q. How is solubility optimized for in vitro assays?

Methodological Answer:

Q. What are the key safety considerations during handling?

Methodological Answer:

- Avoid inhalation/contact: Use fume hoods, gloves, and goggles.

- Spill management: Absorb with inert material (silica gel), dispose as hazardous waste.

- Storage: Desiccator at 4°C, away from oxidizers .

Advanced Research Questions

Q. How are hydrogen-bonding patterns analyzed in its crystal structure?

Methodological Answer:

Q. How do computational methods (e.g., DFT) predict electronic properties?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p). Analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) for reactivity.

- NBO Analysis: Quantify hyperconjugation (e.g., LP(O) → σ*(N–H)) to explain stabilization .

Q. How to resolve contradictions between experimental and computational data?

Methodological Answer:

- Validation: Cross-check NMR chemical shifts (experimental vs. GIAO-calculated). Adjust solvent models (PCM for DMSO).

- Dynamic Effects: Account for tautomerism via MD simulations (AMBER force field, 300 K, 100 ns) .

Q. What strategies improve crystallization for X-ray studies?

Methodological Answer:

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.